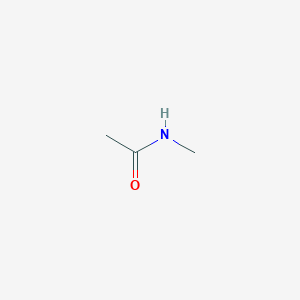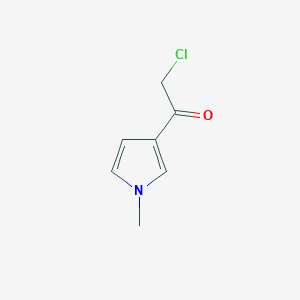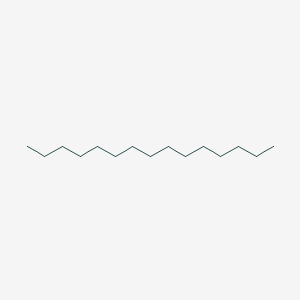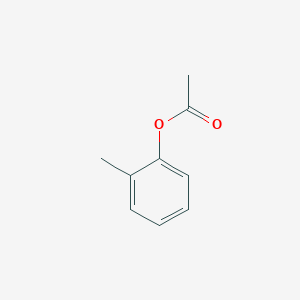
邻甲苯基乙酸酯
描述
o-Tolyl acetate, also known as 2-methylphenyl acetate, is an organic compound with the molecular formula C9H10O2. It is a benzoate ester and a member of phenols. This compound is characterized by its powerful, fruity, medicinal odor that becomes sweet and floral upon dilution. It is commonly used as a flavoring agent in various food products such as butter, caramel, cherry, and honey flavors .
科学研究应用
o-Tolyl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds. Its ester group makes it a versatile intermediate in the synthesis of more complex molecules.
Biology: o-Tolyl acetate is used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the activity of esterases and lipases.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: o-Tolyl acetate is employed as a flavoring agent in the food industry due to its pleasant aroma.
作用机制
Target of Action
o-Tolyl acetate, also known as 2-methylphenyl acetate , is a compound with a wide range of potential targets due to its aromatic structure. It’s worth noting that aromatic compounds like o-Tolyl acetate can interact with various biological targets due to their ability to participate in π-π stacking interactions and hydrogen bonding .
Mode of Action
It’s known that aromatic compounds can interact with biological targets through non-covalent interactions such as hydrophobic interactions, π-π stacking, and hydrogen bonding . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
For instance, indole derivatives, which are structurally similar to o-Tolyl acetate, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s a small molecule with a molecular weight of 150.18 , which is within the range favorable for drug-like properties.
Result of Action
Given the broad biological activities of structurally similar compounds, it’s plausible that o-tolyl acetate could have diverse effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions: o-Tolyl acetate can be synthesized through the esterification of o-cresol (2-methylphenol) with acetic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
C7H8O+(CH3CO)2O→C9H10O2+CH3COOH
Industrial Production Methods: In industrial settings, o-Tolyl acetate is produced by reacting sodium o-cresol with acetic anhydride. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: o-Tolyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: o-Tolyl acetate can be oxidized to form o-tolyl alcohol and acetic acid. This reaction is typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form o-tolyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: o-Tolyl acetate can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles. For example, reacting with sodium hydroxide can yield o-cresol and sodium acetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, acidic or basic conditions.
Major Products Formed:
Oxidation: o-Tolyl alcohol, acetic acid.
Reduction: o-Tolyl alcohol.
Substitution: o-Cresol, sodium acetate.
相似化合物的比较
o-Tolyl acetate can be compared with other similar compounds such as m-Tolyl acetate and p-Tolyl acetate. These compounds share the same molecular formula but differ in the position of the methyl group on the benzene ring.
m-Tolyl acetate: The methyl group is positioned at the meta position relative to the acetate group. This compound has different chemical and physical properties compared to o-Tolyl acetate.
p-Tolyl acetate: The methyl group is positioned at the para position relative to the acetate group. It also exhibits distinct properties and reactivity compared to o-Tolyl acetate.
Uniqueness of o-Tolyl Acetate: o-Tolyl acetate is unique due to its specific structural arrangement, which influences its reactivity and applications. Its ortho position allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research .
属性
IUPAC Name |
(2-methylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZORBZSQRUXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060201 | |
| Record name | Acetic acid, 2-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
208.00 °C. @ 760.00 mm Hg | |
| Record name | o-Tolyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.046-1.053 | |
| Record name | o-Tolyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
533-18-6, 1333-46-6 | |
| Record name | 2-Methylphenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cresyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Tolyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Tolyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, methylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-methylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-tolyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tolyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CRESYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606K99GR0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | o-Tolyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction o-tolyl acetate undergoes in the presence of aluminum chloride?
A1: o-Tolyl acetate undergoes a Fries rearrangement when catalyzed by aluminum chloride. This reaction primarily yields the para-substituted hydroxyketone, with a small amount of the ortho-substituted compound. [] This suggests a preference for the rearrangement to occur at the para position relative to the acetate group.
Q2: How does the regioselectivity of the Fries rearrangement differ between o-tolyl acetate and p-tolyl acetate when catalyzed by aluminum chloride?
A2: While both o-tolyl acetate and p-tolyl acetate undergo Fries rearrangement with aluminum chloride, the major product differs. o-Tolyl acetate primarily yields the para-substituted hydroxyketone, while p-tolyl acetate exclusively forms the ortho-substituted hydroxyketone. [] This difference highlights the influence of substituent position on the reaction outcome.
Q3: Can enzymes be used to catalyze the resolution of α-halogeno aryl acetic acid derivatives, and how does o-tolyl acetate fit into this?
A3: Yes, lipases have shown promise in the enantioselective resolution of α-halogeno aryl acetic acid derivatives, a class of compounds with applications in pharmaceutical synthesis. [] Interestingly, α-bromo-o-tolyl acetate ethyl ester showed moderate enantioselectivity (E=11.3) when treated with immobilized Rhizomucor miehei lipase (RML). [] This finding suggests the potential for enzymatic approaches in producing optically pure α-halogeno aryl acetic acid derivatives containing the o-tolyl acetate moiety.
Q4: Beyond aluminum chloride, are there other catalysts capable of degrading o-cresol, and what role does o-tolyl acetate play in this process?
A4: Ozone, in conjunction with metal-loaded catalysts, can effectively degrade o-cresol. Specifically, a manganese-loaded vanadium pentoxide catalyst (Mn(2.5 %)/V2O5) demonstrated significant activity, achieving a 66.78% conversion of o-cresol within 24 hours. [] Intriguingly, o-tolyl acetate was identified as one of the oxidation products in this reaction, alongside 2,5-dihydroxytoluene. [] This result sheds light on a possible degradation pathway of o-cresol involving the formation of o-tolyl acetate as an intermediate.
Q5: Has o-tolyl acetate been incorporated into the structure of novel antifungal compounds, and what structural features contribute to their activity?
A5: Yes, o-tolyl acetate has been strategically incorporated into the structure of (E)-α-(methoxyimino)benzeneacetate derivatives designed as strobilurin analogues. These compounds combine the methyl (E)-methoxyiminoacetate moiety with a 1,3,5-substituted pyrazole ring. [] Notably, the synthesis of these compounds involved a key intermediate, (E)-methyl 2-(hydroxyimino)-2-o-tolyl acetate, which was obtained with high stereoselectivity (E:Z ca. 14:1). [] The synthesized derivatives exhibited potent antifungal activity against various plant pathogens, including Rhizoctonia solani, Botrytis cinereapers, Gibberella zeae, Physalospora piricola, and Bipolaris mayclis. [] This finding highlights the potential of incorporating o-tolyl acetate into novel antifungal agents.
Q6: Can strong acids like sulfuric acid lead to unexpected products when reacting with unsaturated carboxylic acids like hex-5-enoic acid? How does this relate to o-tolyl acetate?
A6: Interestingly, treating hex-5-enoic acid with sulfuric acid in acetic anhydride yields phenyl acetate, not a cyclized product as might be expected. [] Similarly, hept-5-enoic acid under the same conditions produces o-tolyl acetate. [] These results demonstrate the ability of strong acids to catalyze unexpected rearrangements and esterifications in unsaturated carboxylic acids, showcasing an alternative synthetic route to o-tolyl acetate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


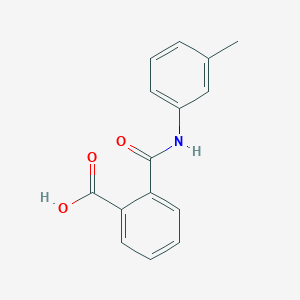
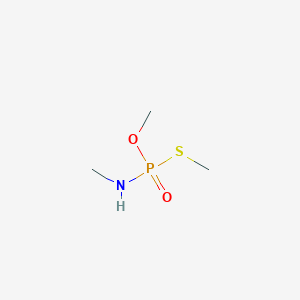
![3-Methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B166369.png)

